molecular formula C14H13NO4 B14064200 8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione CAS No. 102421-38-5

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

Katalognummer: B14064200
CAS-Nummer: 102421-38-5
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: OJTHCYVWIIYVBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is a heterocyclic compound that belongs to the class of pyrroloisoquinolines This compound is characterized by its unique structure, which includes a fused pyrrole and isoquinoline ring system with methoxy groups at positions 8 and 9, and a dione functionality at positions 2 and 3

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione typically involves multiple steps. One common method starts with the reaction of dihydroisoquinoline with ethyl bromoacetate to form a quaternary ammonium salt. This intermediate undergoes intramolecular cyclization in the presence of a base to yield the pyrroloisoquinoline structure. Further oxidation, often using aerobic conditions, leads to the formation of the dione functionality .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to ensure high yield and purity. Continuous flow chemistry and other modern techniques could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the dione functionality to other groups.

    Substitution: The methoxy groups at positions 8 and 9 can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen and other aerobic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthesis .

Wissenschaftliche Forschungsanwendungen

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism by which 8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8,9-Dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione is unique due to its specific combination of methoxy groups and dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

102421-38-5

Molekularformel

C14H13NO4

Molekulargewicht

259.26 g/mol

IUPAC-Name

8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione

InChI

InChI=1S/C14H13NO4/c1-18-12-5-8-3-4-15-10(7-11(16)14(15)17)9(8)6-13(12)19-2/h5-7H,3-4H2,1-2H3

InChI-Schlüssel

OJTHCYVWIIYVBD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=O)C3=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.